6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine

Descripción general

Descripción

Molecular Structure Analysis

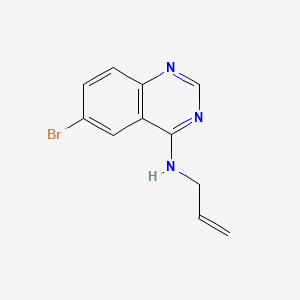

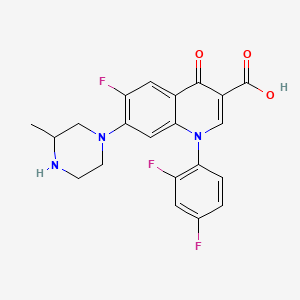

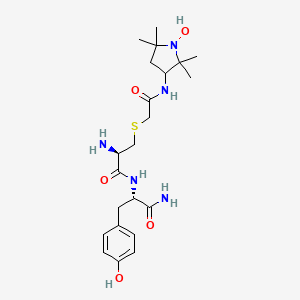

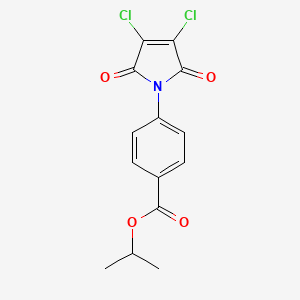

The molecular structure of 6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine is characterized by a quinazoline core, which is a bicyclic compound that consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The compound also contains a bromine atom and a prop-2-en-1-yl group attached to the quinazoline core.Physical And Chemical Properties Analysis

6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine is a solid compound . Its empirical formula is C8H6BrN3 and it has a molecular weight of 224.06 . The compound’s InChI string is 1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) and its InChI Key is FHCKWLXHKAPOBN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Autophagy Induction

SMER28 is known as an autophagy-inducing compound . Autophagy is a cellular process that helps maintain homeostasis by removing unnecessary or dysfunctional components. It has been found to enhance the clearance of autophagic substrates such as mutant huntingtin .

PI3K/mTOR Signaling Inhibition

SMER28 has been found to attenuate PI3K/mTOR signaling by directly inhibiting PI3K p110 delta . This is significant as the PI3K/mTOR pathway is involved in cell growth, proliferation, and survival.

Receptor Tyrosine Kinase Signaling Arrest

Treatment with SMER28 led to a complete arrest of receptor tyrosine kinase signaling . This consequently affected growth factor-induced cell scattering and dorsal ruffle formation .

Neuroprotection in Parkinson’s Disease

SMER28 has shown neuroprotective effects in Parkinson’s disease models . It was found to attenuate dopaminergic toxicity mediated by 6-Hydroxydopamine in rats via modulating oxidative burdens and autophagy-related parameters .

Antioxidant System Activation

SMER28 has been found to activate the antioxidant system . It reduced malondialdehyde (MDA) and reactive oxygen species (ROS) production and increased glutathione (GSH), glutathione peroxidase (GPX), superoxide dismutase (SOD), and nuclear factor-erythroid 2-related factor-2 (Nrf2) activities .

Microgliosis Attenuation

SMER28 has been observed to attenuate microgliosis . Microgliosis is a process involving the activation of microglia, the primary immune cells of the central nervous system, in response to injury or disease.

Enhancing Cytostatic Effects of Rapamycin

SMER28 has been found to augment the cytostatic effects of Rapamycin, a drug used in organ transplantation and some types of cancer .

Potential Treatment for Proteinopathy Diseases

Given its role in inducing autophagy and reducing protein aggregates, SMER28 could potentially be considered as a drug for neurodegenerative diseases with proteinopathy etiology .

Safety and Hazards

Mecanismo De Acción

Target of Action

SMER28, also known as N-Allyl-6-bromoquinazolin-4-amine or 6-Bromo-N-2-propenyl-4-quinazolinamine, is a small molecule that primarily targets the autophagy pathway . It has been identified as a positive regulator of autophagy . The compound acts independently of the mTOR pathway . Recent studies have identified VCP (p97) as a target of SMER28 .

Mode of Action

SMER28 enhances the clearance of autophagic substrates such as mutant huntingtin . It acts independently of the mTOR pathway, increasing autophagosome biosynthesis . SMER28 also directly inhibits PI3Kδ and to a lesser extent p110γ . This leads to a complete arrest of receptor tyrosine kinase signaling, consequently affecting growth factor-induced cell scattering and dorsal ruffle formation .

Biochemical Pathways

SMER28 affects the autophagy pathway . It enhances the clearance of autophagic substrates and increases autophagosome biosynthesis . It also stabilizes microtubules and decelerates microtubule dynamics . Moreover, it has been found to attenuate PI3K/mTOR signaling by direct inhibition of PI3K p110 Delta .

Pharmacokinetics

It is known that smer28 can be administered subcutaneously . Further in vivo experimental studies are ongoing to assess tissue pharmacokinetics of SMER28 .

Result of Action

SMER28 has been found to have neuroprotective effects. It attenuates damages to the SNc dopaminergic neurons, characterized by improved motor function . It also prevents the destruction of SNc neurons and attenuates microgliosis . Moreover, it reduces MDA and ROS production and increases GSH, GP X, SOD, and Nrf2 activities by inducing autophagy . SMER28 also displays neurotrophic effects at the cellular level by inducing neurite outgrowth and protecting from excitotoxin-induced axon degeneration .

Action Environment

It is known that smer28 can function in various cellular environments, including those of neurons . It has been shown to have effects in both in vitro and in vivo models

Propiedades

IUPAC Name |

6-bromo-N-prop-2-enylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPOLXUSCUFDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364408 | |

| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine | |

CAS RN |

307538-42-7 | |

| Record name | SMER 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307538-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SMER 28 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

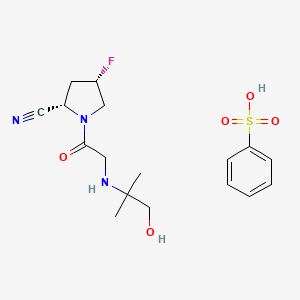

![2-[4-(2-Methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol](/img/structure/B1682026.png)

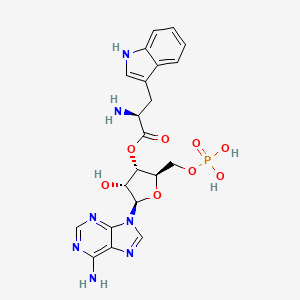

![(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide](/img/structure/B1682031.png)